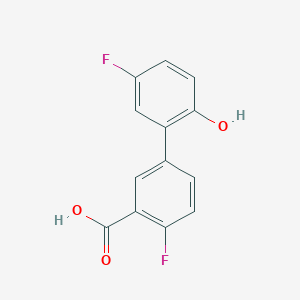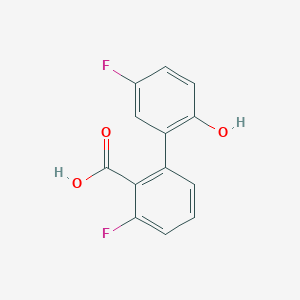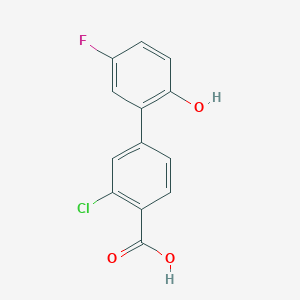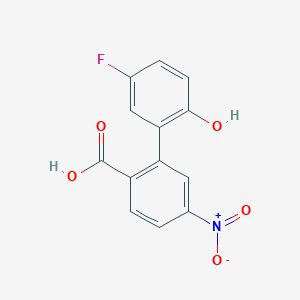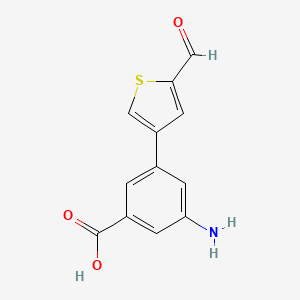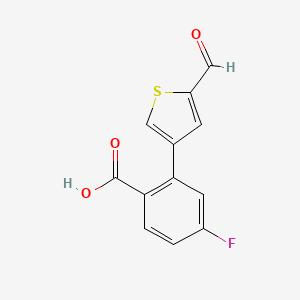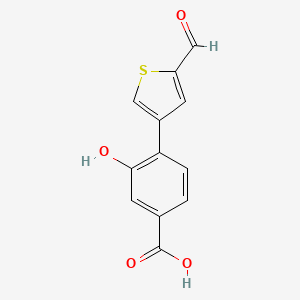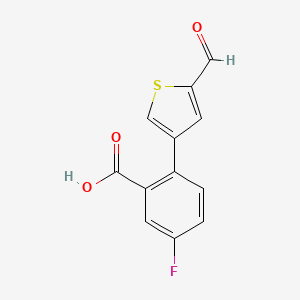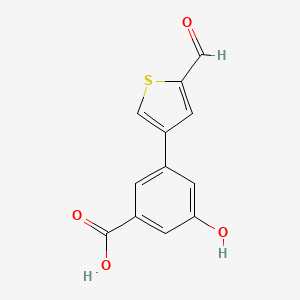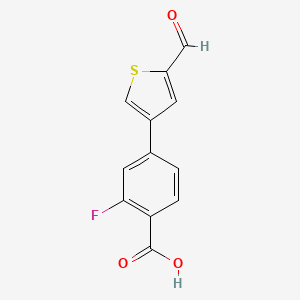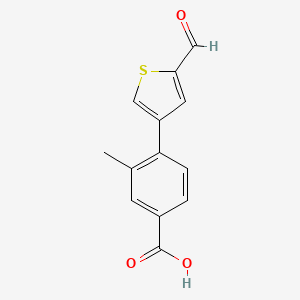
4-(2-Formylthiophen-4-yl)-3-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Formylthiophen-4-yl)-3-methylbenzoic acid, 95% (also known as 4-FMTB) is an organic compound consisting of an aromatic ring attached to an aliphatic side chain. It is a common chemical used in scientific research and has many applications. It is a versatile compound with a wide range of uses, from synthetic organic chemistry to biochemistry.
科学研究应用
4-FMTB is used in many areas of scientific research, including synthetic organic chemistry, biochemistry, and pharmacology. It is used as a building block for synthesizing other compounds and as a reagent for the synthesis of polymers and other materials. In biochemistry, it is used to study enzyme-catalyzed reactions, such as the oxidation of proteins and carbohydrates. In pharmacology, it is used as an intermediate in the synthesis of drugs.
作用机制
The mechanism of action of 4-FMTB is not well understood. It is known that it acts as an inhibitor of certain enzymes, such as the enzymes involved in the oxidation of proteins and carbohydrates. It is also known to have some anti-bacterial and anti-fungal properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMTB are not well understood. Studies have shown that it has some anti-bacterial and anti-fungal properties. It has also been shown to inhibit the activity of certain enzymes, such as the enzymes involved in the oxidation of proteins and carbohydrates. In addition, it has been shown to have some anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 4-FMTB for lab experiments are that it is a versatile compound with a wide range of uses. It can be used as a building block for synthesizing other compounds, as a reagent for the synthesis of polymers and other materials, and as an intermediate in the synthesis of drugs. Additionally, it has some anti-bacterial and anti-fungal properties. The main limitation of using 4-FMTB for lab experiments is that its mechanism of action is not well understood.
未来方向
There are many potential future directions for 4-FMTB research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further studies could be conducted to explore its potential uses in drug synthesis and to assess its potential toxicity. Another potential direction is to explore its potential applications in other areas of scientific research, such as materials science and nanotechnology. Finally, further studies could be conducted to assess its potential as a therapeutic agent.
合成方法
4-FMTB can be synthesized by two main methods: a direct condensation reaction and a cross-coupling reaction. The direct condensation reaction involves combining 4-formylthiophenol and 3-methylbenzoic acid in the presence of an acid catalyst. This method has been used for the synthesis of 4-FMTB in the laboratory. The cross-coupling reaction involves combining 4-formylthiophenol and 3-methylbenzoic acid in the presence of a palladium catalyst. This method has been used to synthesize 4-FMTB on a larger scale.
属性
IUPAC Name |
4-(5-formylthiophen-3-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-4-9(13(15)16)2-3-12(8)10-5-11(6-14)17-7-10/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOYOZMNYMHUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689463 |
Source


|
| Record name | 4-(5-Formylthiophen-3-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-04-2 |
Source


|
| Record name | 4-(5-Formylthiophen-3-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

